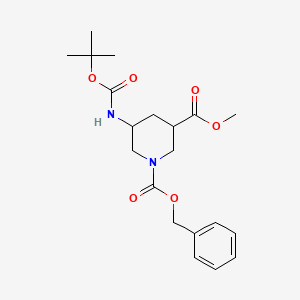

1-Benzyl 3-methyl 5-(tert-butoxycarbonylamino)piperidine-1,3-dicarboxylate

Description

1-Benzyl 3-methyl 5-(tert-butoxycarbonylamino)piperidine-1,3-dicarboxylate is a piperidine derivative featuring a benzyl ester at position 1, a methyl ester at position 3, and a tert-butoxycarbonyl (Boc)-protected amino group at position 5. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules requiring selective amine protection . The Boc group enhances stability during synthetic processes, while the ester groups facilitate further functionalization.

Properties

IUPAC Name |

1-O-benzyl 3-O-methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O6/c1-20(2,3)28-18(24)21-16-10-15(17(23)26-4)11-22(12-16)19(25)27-13-14-8-6-5-7-9-14/h5-9,15-16H,10-13H2,1-4H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZPQGHPJKFXML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678309 | |

| Record name | 1-Benzyl 3-methyl 5-[(tert-butoxycarbonyl)amino]piperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221819-24-4 | |

| Record name | 1-Benzyl 3-methyl 5-[(tert-butoxycarbonyl)amino]piperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Formation of Boc-Protected Enamine

Reagents :

-

N-Benzyl-4-piperidone

-

Trimethyl orthoformate

-

tert-Butyl carbamate

-

p-Toluenesulfonic acid (p-TsOH) or ammonium chloride

Conditions :

-

Solvent: Methanol → Toluene

-

Temperature: Reflux (80–100°C)

-

Time: 3–5 hours

Mechanism :

Trimethyl orthoformate reacts with N-benzyl-4-piperidone to form an enamine intermediate, which undergoes nucleophilic attack by tert-butyl carbamate. Acid catalysis (p-TsOH) facilitates Boc protection at position 4, yielding 1-benzyl-4-(tert-butoxycarbonylamino)piperidine-3-carboxylate .

Step 2: Methyl Esterification and Functional Group Retention

Reagents :

-

Intermediate from Step 1

-

Methanol

-

5–10% Pd/C

Conditions :

-

Hydrogen pressure: 0.8–1.0 MPa

-

Temperature: 60–80°C

-

Time: 5–8 hours

Outcome :

Catalytic hydrogenation removes the benzyl group selectively, but in the target molecule, the benzyl ester at position 1 must be retained. Modifications to this step involve omitting hydrogenation and instead directly esterifying the carboxylic acid at position 3 with methanol under acidic conditions.

Alternative Pathway :

-

Esterification : Treat the intermediate with methanol and thionyl chloride (SOCl₂) to form the methyl ester at position 3.

-

Benzyl Retention : Use milder conditions to avoid debenzylation during hydrogenation.

Multi-Step Synthesis with Stereochemical Control

EP2473502A1 details methods for synthesizing piperidine derivatives with precise stereochemistry, relevant for producing enantiomerically pure forms of the target compound.

Step 1: Preparation of Methyl 5-Methylpiperidine-3-carboxylate

Reagents :

-

Piperidine-3-carboxylic acid

-

Methanol, SOCl₂

Conditions :

Step 2: Benzyl Esterification at Position 1

Reagents :

-

Methyl 5-methylpiperidine-3-carboxylate

-

Benzyl chloroformate

Conditions :

-

Base: Triethylamine

-

Solvent: Dichloromethane

-

Temperature: 0°C → room temperature

Outcome :

Forms 1-benzyl 3-methyl piperidine-1,3-dicarboxylate with retention of the methyl ester.

Step 3: Boc Protection at Position 5

Reagents :

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

Conditions :

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0°C → reflux

Mechanism :

The amine at position 5 reacts with Boc₂O under basic conditions to form the protected derivative.

Comparative Analysis of Synthetic Routes

Optimization Strategies and Challenges

Regioselectivity in Piperidine Functionalization

Introducing substituents at positions 1, 3, and 5 requires careful control to avoid side reactions. For example, direct amination at position 5 often competes with N-benzylation at position 1. Using bulky protecting groups (e.g., Boc) or kinetic control (low temperature) improves selectivity.

Catalytic Hydrogenation Risks

Pd/C-mediated hydrogenation, while effective for debenzylation, poses a risk of over-reduction or ester cleavage. Alternatives include:

Chemical Reactions Analysis

1-Benzyl 3-methyl 5-(tert-butoxycarbonylamino)piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonylamino group can be replaced by other functional groups.

Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl 3-methyl 5-(tert-butoxycarbonylamino)piperidine-1,3-dicarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is utilized in the study of enzyme interactions and protein binding.

Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl 3-methyl 5-(tert-butoxycarbonylamino)piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications in research and medicine .

Comparison with Similar Compounds

Variations in Ester Substituents

Piperidine dicarboxylates often differ in ester substituents, impacting their physicochemical properties and reactivity. Key examples include:

*Calculated based on molecular formula.

Key Findings :

Variations in Protecting Groups

The Boc group is a common amine-protecting moiety, but alternatives like benzyloxycarbonyl (Cbz) are also employed:

Key Findings :

Functional Group Modifications

The presence of oxo, hydroxymethyl, or nitro groups introduces distinct reactivity:

Key Findings :

Ring Size and Heterocyclic Analogues

Comparisons with pyrrolidine and piperazine derivatives highlight conformational differences:

Biological Activity

1-Benzyl 3-methyl 5-(tert-butoxycarbonylamino)piperidine-1,3-dicarboxylate (CAS No. 1221819-24-4) is a synthetic compound belonging to the class of piperidine derivatives. Its structure includes a piperidine ring, which is modified with a benzyl group and tert-butoxycarbonyl (Boc) amino functionalities. This compound has garnered interest due to its potential biological activities, particularly in the realm of pharmacology.

This compound has been studied for its potential role as a dopamine receptor antagonist, particularly targeting the D4 receptor (D4R). The D4R is implicated in various neurological disorders, including Parkinson’s disease and schizophrenia. The compound's ability to selectively bind to D4R over other dopamine receptors suggests a mechanism that could modulate dopaminergic signaling pathways.

Pharmacological Studies

Recent studies have highlighted the compound's pharmacological effects:

- Dopamine Receptor Antagonism : In vitro assays demonstrated that this compound exhibits selective antagonistic activity against D4R with a Ki value indicating significant potency (around 96 nM) compared to other receptor subtypes . This selectivity is crucial for developing treatments aimed at minimizing side effects associated with broader dopamine receptor antagonists.

- Stability in Biological Systems : Research indicated that the compound shows improved stability in liver microsomes compared to earlier analogs. This stability is essential for its potential therapeutic applications, as it suggests a lower likelihood of rapid metabolism and clearance from the body .

Study on Neuroprotective Effects

In a recent study focusing on neuroprotection, this compound was administered in models of neurodegeneration. The results indicated:

- Reduction in Apoptosis : The compound significantly reduced markers of apoptosis in neuronal cells exposed to neurotoxic agents.

- Improvement in Motor Function : Animal models treated with this compound exhibited improved motor coordination compared to control groups, suggesting potential benefits in conditions like Parkinson’s disease.

Toxicology and Safety Profile

While the compound shows promising biological activity, it is also essential to consider its safety profile. Preliminary toxicity assessments indicate that it may act as an irritant at higher concentrations . Further studies are necessary to establish a comprehensive safety profile before clinical applications can be considered.

Data Summary Table

| Property/Activity | Value/Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 392.446 g/mol |

| CAS Number | 1221819-24-4 |

| Ki Value (D4R Antagonism) | ~96 nM |

| Stability in Liver Microsomes | Improved compared to earlier analogs |

| Neuroprotective Effects | Reduced apoptosis; improved motor function |

| Toxicity | Potential irritant at higher concentrations |

Q & A

Q. What are the optimal synthetic routes for preparing 1-Benzyl 3-methyl 5-(tert-butoxycarbonylamino)piperidine-1,3-dicarboxylate, and how can purity and yield be maximized?

Methodological Answer: The synthesis typically involves multi-step protocols:

- Step 1: Start with benzylamine and methyl acrylate to form intermediates via addition reactions under reflux (e.g., N,N-bis(β-methoxycarbonylethyl)benzylamine) .

- Step 2: Cyclize intermediates using sodium methoxide to generate piperidone derivatives .

- Step 3: Introduce the tert-butoxycarbonyl (Boc) group via esterification or carbamate formation.

Optimization Strategies: - Use HPLC to monitor reaction progress and isolate intermediates .

- Adjust solvent systems (e.g., dichloromethane or THF with triethylamine) to enhance Boc protection efficiency .

- Purify via column chromatography or recrystallization to achieve >95% purity .

Q. What analytical techniques are recommended for characterizing this compound, and what critical data points should be reported?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Report chemical shifts for key protons (e.g., benzyl CH₂, tert-butyl groups, piperidine ring protons). Use ¹³C NMR to confirm ester and carbamate carbonyl signals .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₂₀H₂₉N₂O₆⁺) .

- Infrared Spectroscopy (IR): Identify Boc group C=O stretches (~1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How can mechanistic pathways for Boc deprotection or piperidine ring functionalization be investigated?

Methodological Answer:

- Kinetic Studies: Monitor Boc removal under acidic conditions (e.g., TFA in DCM) using in-situ FTIR to track carbonyl group disappearance .

- Isotopic Labeling: Use ¹⁵N-labeled intermediates to trace nitrogen migration during ring functionalization .

- Computational Modeling: Apply DFT calculations to predict transition states for nucleophilic attacks on the piperidine ring .

Q. What strategies resolve contradictions in reported yields for multi-step syntheses of this compound?

Methodological Answer:

- Reaction Parameter Screening: Systematically test variables (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) .

- Byproduct Analysis: Use LC-MS to identify side products (e.g., over-esterification or ring-opening derivatives) that reduce yields .

- Comparative Studies: Benchmark against structurally similar compounds (e.g., ethyl 1-benzyl-3-oxopiperidine-4-carboxylate) to identify yield-limiting steps .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?

Methodological Answer:

- Forced Degradation Studies:

Q. What advanced methodologies can elucidate interactions between this compound and biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize target proteins and measure binding kinetics (e.g., KD values) .

- X-ray Crystallography: Co-crystallize the compound with its target to resolve binding modes .

- In Silico Docking: Use AutoDock Vina to predict binding affinities and guide SAR studies .

Data Contradiction Analysis

Q. Conflicting reports on the reactivity of the Boc-protected amine under basic conditions: How to reconcile these findings?

Methodological Answer:

- Contextual Analysis: Assess solvent effects (e.g., Boc stability in THF vs. DMF) and base strength (e.g., K2CO3 vs. DBU) .

- Mechanistic Probes: Use <sup>18</sup>O-labeled water to detect hydrolysis pathways .

- Cross-Study Comparison: Replicate conflicting protocols with controlled variables to isolate causative factors .

Comparative Studies

Q. How does this compound compare to analogs (e.g., tert-butyl 3-(1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate) in synthetic complexity and bioactivity?

Methodological Answer:

- Synthetic Complexity Index (SCI): Calculate using metrics like step count, purification difficulty, and reaction hazard .

- Bioactivity Profiling: Screen analogs in enzyme inhibition assays (e.g., IC50 comparisons) .

- Thermodynamic Solubility: Use shake-flask methods to compare solubility in PBS or simulated gastric fluid .

Methodological Gaps and Future Directions

Q. What unresolved challenges exist in scaling up the synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Continuous Flow Reactors: Test microfluidic systems to enhance Boc protection regioselectivity .

- Chiral Chromatography: Develop preparative-scale methods using polysaccharide-based columns .

- Process Analytical Technology (PAT): Implement real-time monitoring via Raman spectroscopy to detect enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.